A Direct Purity Benchmark for Reproducible Synthesis of 5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile
When selecting a commercial source for 5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile, a key quantitative differentiator is the guaranteed minimum purity specification. This metric is crucial for ensuring reproducible yields and minimizing impurities in subsequent synthetic steps. While a 95% purity grade is available , the compound is also offered at a higher 98% purity . This quantifiable difference directly impacts the efficiency and outcome of sensitive reactions, particularly in late-stage functionalization or library synthesis where high purity of the core scaffold is paramount [1].
| Evidence Dimension | Minimum Guaranteed Purity |
|---|---|
| Target Compound Data | ≥ 98% (HPLC) |
| Comparator Or Baseline | ≥ 95% (HPLC) |
| Quantified Difference | 3 percentage point increase in minimum purity specification |
| Conditions | As reported by commercial vendors, representative of procurement options. |
Why This Matters
Higher purity specification minimizes the risk of side reactions and simplifies purification, leading to more efficient and cost-effective downstream chemistry.
- [1] patents.google.com. (2014). PYRAZOLO [1,5-A] PYRIDINE DERIVATIVES AND PROCEDURES FOR THEIR USE (Patent No. WO2014198336A1). Retrieved from https://patents.google.com/patent/WO2014198336A1 View Source
